molecular formula C21H26N2O2 B5703914 N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide

N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide

Cat. No. B5703914
M. Wt: 338.4 g/mol
InChI Key: PEUKSRFBHBWFHT-UHFFFAOYSA-N
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Description

N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the modulation of the activity of the endocannabinoid system. Specifically, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide increases the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide are primarily mediated through the modulation of the endocannabinoid system. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to increase the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and appetite control.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide. One potential direction is the development of new drugs based on the structure of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for the treatment of various neurological disorders, including epilepsy, anxiety, and depression. Another potential direction is the investigation of the role of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide in the modulation of other physiological processes, such as immune function and inflammation.
Conclusion:
In conclusion, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves the modulation of the endocannabinoid system. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has several advantages and limitations for lab experiments, and there are several future directions for the study of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide, including the development of new drugs and the investigation of its role in other physiological processes.

Synthesis Methods

The synthesis of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. The resulting compound is then purified through recrystallization to obtain N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide in high purity.

Scientific Research Applications

N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In neuroscience, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to modulate the activity of the endocannabinoid system, which is involved in various physiological processes, including pain perception, mood regulation, and appetite control. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to enhance the activity of the endocannabinoid system, making it a potential therapeutic target for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c22-20(15-18-11-6-10-17-9-4-5-12-19(17)18)23-25-21(24)14-13-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKSRFBHBWFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate

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